molecular formula C6H12O6 B12947988 D-glucose-5,6-13C2

D-glucose-5,6-13C2

Cat. No.: B12947988
M. Wt: 182.14 g/mol
InChI Key: GZCGUPFRVQAUEE-TWXOKBJSSA-N
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Description

D-glucose-5,6-13C2: is a stable isotope-labeled form of D-glucose, where the carbon atoms at positions 5 and 6 are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-glucose-5,6-13C2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to achieve high yields and purity, often exceeding 99% isotopic purity . The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: D-glucose-5,6-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying metabolic pathways and enzyme mechanisms.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents like potassium permanganate and nitric acid. The reaction conditions typically involve aqueous solutions and controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used under mild conditions to reduce the glucose molecule.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines, with conditions tailored to facilitate the replacement of specific functional groups.

Major Products: The major products formed from these reactions include various glucose derivatives, which are used to study biochemical processes and metabolic pathways.

Scientific Research Applications

Chemistry: D-glucose-5,6-13C2 is used as a tracer in metabolic studies to investigate the pathways of glucose metabolism. It helps in understanding the dynamics of glucose utilization and storage in living organisms .

Biology: In biological research, this compound is used to study the role of glucose in cellular processes. It aids in the investigation of glucose transport, glycolysis, and other metabolic pathways .

Medicine: this compound is employed in medical research to study glucose metabolism in various diseases, including diabetes and cancer. It helps in understanding the alterations in glucose metabolism associated with these conditions .

Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry .

Mechanism of Action

D-glucose-5,6-13C2 exerts its effects by participating in metabolic pathways similar to natural glucose. The incorporation of carbon-13 allows for the tracking of glucose molecules through various biochemical processes. The molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other metabolic pathways .

Comparison with Similar Compounds

  • D-glucose-1,2-13C2
  • D-glucose-2,5-13C2
  • D-glucose-13C6

Uniqueness: D-glucose-5,6-13C2 is unique due to the specific labeling at positions 5 and 6, which allows for targeted studies of metabolic pathways involving these carbon atoms. This specificity makes it particularly valuable in research focused on the detailed mechanisms of glucose metabolism .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.14 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(5,6-13C2)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1

InChI Key

GZCGUPFRVQAUEE-TWXOKBJSSA-N

Isomeric SMILES

[13CH2]([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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